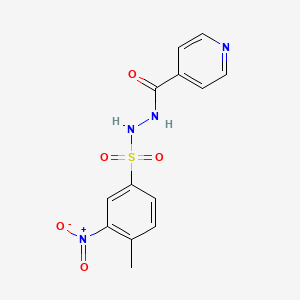

N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide

描述

N'-(4-Methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide is a carbohydrazide derivative featuring a pyridine-4-carbonyl core linked via a sulfonamide bridge to a 4-methyl-3-nitrophenyl group. Its molecular formula is C₁₃H₁₂N₄O₅S, with a molecular weight of 336.32 g/mol. The compound’s structure integrates:

- A pyridine ring substituted at the 4-position with a carbonyl-hydrazine moiety.

- A sulfonyl group bridging the hydrazide to a nitro- and methyl-substituted aromatic ring.

属性

IUPAC Name |

N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O5S/c1-9-2-3-11(8-12(9)17(19)20)23(21,22)16-15-13(18)10-4-6-14-7-5-10/h2-8,16H,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEDTEBIOIQYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386913 | |

| Record name | N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5922-59-8 | |

| Record name | N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide typically involves multiple steps. One common method starts with the nitration of 4-methylphenylsulfonyl chloride to introduce the nitro group. This is followed by the reaction with pyridine-4-carbohydrazide under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

化学反应分析

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) serves as an electron-withdrawing linker, making adjacent positions susceptible to nucleophilic attack.

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis | Aqueous NaOH, reflux | Pyridine-4-carbohydrazide + sulfonate | |

| Amine displacement | Hydrazine hydrate, ethanol, reflux | Formation of bis-hydrazides |

-

Mechanistic Insight : Sulfonyl groups act as leaving groups in alkaline conditions, enabling cleavage or substitution. Hydrazine-mediated reactions may yield symmetrical carbohydrazides through SN2 mechanisms .

Condensation Reactions Involving the Hydrazide Moiety

The carbohydrazide (-CONHNH₂) group participates in condensation with carbonyl compounds.

| Reactant | Conditions | Product Type | Key Findings |

|---|---|---|---|

| Aldehydes/Ketones | Acid catalysis (e.g., HCl) | Hydrazones | Stable crystalline derivatives |

| Isocyanates | Dry THF, 0°C to RT | Semicarbazides | Forms 4-substituted analogs |

-

Example : Reaction with 4-nitrobenzaldehyde under acidic conditions produces a hydrazone, confirmed by LC-MS data in analogous systems .

Reduction of the Nitro Group

The 3-nitro substituent on the aromatic ring can be reduced to an amine, altering electronic properties.

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Pd-C | Ethanol, RT | 3-Amino-4-methylphenyl derivative | Similar to |

| SnCl₂/HCl | Reflux, 2 h | Intermediate for further functionalization | Compatible with sulfonyl stability |

-

Application : Reduced forms may serve as intermediates for coupling reactions (e.g., diazotization) .

Dimerization via Radical Coupling

Under oxidative conditions, sulfonyl-hydrazide derivatives may dimerize:

| Conditions | Product Structure | Evidence |

|---|---|---|

| UV light, O₂ | Disulfone-linked dimer | LC-MS traces in related systems |

| Catalytic Ru complexes | C-S bond formation | Hypothetical based on |

Pyridine Ring Functionalization

The electron-deficient pyridine ring may undergo selective substitution:

| Reaction | Reagent | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Meta to -SO₂- | Enhanced electron withdrawal |

| Halogenation | Br₂/FeCl₃ | Ortho to -CONH- | Limited by steric hindrance |

-

Challenges : Steric bulk from the sulfonyl and nitro groups restricts accessibility to the pyridine ring .

Complexation with Transition Metals

The carbohydrazide and pyridine moieties may act as ligands:

| Metal Ion | Coordination Site | Application |

|---|---|---|

| Zn²⁺ | Pyridine N, hydrazide O | Catalytic or material uses |

| Cu²⁺ | Sulfonyl O, hydrazide N | Potential antimicrobial agents |

科学研究应用

Medicinal Chemistry

N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide has been explored for its potential therapeutic applications, especially in the development of anti-cancer agents and anti-inflammatory drugs.

Case Study: Anti-Cancer Activity

Research has indicated that derivatives of sulfonylpyridine compounds exhibit significant cytotoxicity against various cancer cell lines. In particular, studies have shown that N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide can induce apoptosis in human cancer cells, making it a candidate for further development as an anti-cancer drug .

Synthetic Chemistry

This compound serves as an important building block in organic synthesis, particularly in the synthesis of more complex molecules. Its sulfonamide group is particularly useful for creating new materials with tailored properties.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Building Block | Used to synthesize various heterocyclic compounds |

| Reactivity | Acts as a nucleophile in electrophilic substitution |

| Functionalization | Modifies existing compounds to enhance biological activity |

Material Sciences

The compound's unique chemical structure allows it to be used in the development of novel materials, including polymers and nanomaterials. Its sulfonyl group enhances solubility and thermal stability, which are desirable properties in material applications.

Case Study: Polymer Development

In studies focusing on polymer science, N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide has been incorporated into polymer matrices to improve mechanical properties and thermal resistance. This application is particularly relevant in the production of high-performance materials for industrial use .

Biological Research

Beyond its therapeutic potential, this compound is also utilized in biological research as a probe for studying enzyme interactions and mechanisms. Its ability to selectively inhibit specific enzymes makes it a valuable tool in biochemical assays.

Table 2: Biological Applications

| Application Type | Description |

|---|---|

| Enzyme Inhibition | Selectively inhibits specific enzymes involved in metabolic pathways |

| Biochemical Probes | Used to study enzyme kinetics and mechanisms |

作用机制

The mechanism of action of N’-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with structurally related carbohydrazide derivatives:

Key Observations:

Nitro Group Positioning :

- The target’s 3-nitro group on the phenyl ring contrasts with the 2,4-dinitro substitution in , which increases electron-withdrawing effects but may reduce metabolic stability.

- Compounds with meta-nitro groups (e.g., target, ) often exhibit balanced electronic effects suitable for receptor binding .

Heterocyclic Core Variations: Pyridine-4-carbohydrazide (target) vs. pyridine-3-carbohydrazide (): Positional isomerism affects dipole moments and hydrogen-bonding capacity.

Sulfonamide Linker Modifications :

Crystallographic and Computational Insights

- Structural Analysis : Tools like SHELXL and ORTEP-3 have been used to resolve analogous carbohydrazides, revealing planar hydrazone moieties and sulfonyl bond angles (~109° for S–O).

- Hydrogen Bonding : The target’s hydrazide NH groups may form hydrogen bonds with biological targets, as seen in pyrazole-carbohydrazide complexes .

生物活性

N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H12N4O5S

- Molecular Weight : 308.32 g/mol

- CAS Number : 324779-77-3

N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide exhibits various biological activities attributed to its structural features. The sulfonamide group enhances its interaction with biological targets, including enzymes and receptors.

- Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction.

Biological Activity Overview

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide against multiple bacterial strains. Results indicated that the compound exhibited significant inhibition against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, leading to apoptosis. These findings suggest that further development could lead to new anticancer therapies.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of similar compounds have highlighted the importance of the nitrophenyl and sulfonyl groups in enhancing biological activity. Modifications to these moieties can lead to improved potency and selectivity for specific biological targets.

- Structure-Activity Relationship : Variations in substituents on the pyridine ring can significantly affect the compound's biological profile.

- Synergistic Effects : Combinations with other agents have shown enhanced effects, particularly in cancer treatment protocols.

常见问题

Q. How can researchers optimize the synthesis of N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide?

Methodological Answer: The synthesis involves condensation of pyridine-4-carbohydrazide with 4-methyl-3-nitrobenzenesulfonyl chloride. Key steps include:

- Adjusting pH to 9–10 during sulfonylation to prevent side reactions (e.g., hydrolysis of sulfonyl chloride).

- Monitoring reaction progress via TLC to ensure complete hydrazide formation.

- Purification via recrystallization using ethanol-water mixtures to enhance yield and purity .

Q. What experimental techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Elemental Analysis : Confirm empirical formula (C, H, N, S content).

- Spectroscopy :

- FT-IR : Identify sulfonyl (S=O, ~1350 cm⁻¹) and hydrazide (N–H, ~3200 cm⁻¹) functional groups.

- NMR : Use and NMR to resolve aromatic protons (δ 7–8 ppm) and sulfonyl-linked carbons.

- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) .

Q. How can solubility profiles in co-solvent systems guide formulation for biological assays?

Methodological Answer:

- Use gravimetric or UV-Vis methods to measure solubility in PEG 400/water or propylene glycol/water mixtures.

- Calculate thermodynamic parameters (ΔH, ΔG) to predict solubility trends across temperatures (298–338 K).

- Prioritize co-solvents with Hansen solubility parameters matching the compound’s hydrophobicity .

Advanced Research Questions

Q. How can computational docking predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

- Target Selection : Identify homology models (e.g., p38 MAP kinase) based on structural analogs .

- Docking Workflow :

Q. How to resolve contradictions in crystallographic data during structural refinement?

Methodological Answer:

- Data Collection : Ensure high-resolution (<1.0 Å) X-ray diffraction data to reduce model bias.

- Refinement Tools :

Q. What strategies elucidate the mechanism of antimicrobial activity in hydrazide derivatives?

Methodological Answer:

- In Vitro Assays :

- MIC determination against Gram± bacteria/fungi via broth microdilution.

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Mechanistic Probes :

- Fluorescence assays (e.g., ethidium bromide uptake) to evaluate membrane disruption.

- Molecular dynamics simulations to study lipid bilayer interactions .

Q. How to address discrepancies in solubility data across different solvent systems?

Methodological Answer:

- Statistical Analysis : Apply ANOVA to compare solubility means (p < 0.05) from triplicate experiments.

- Thermodynamic Modeling : Use Apelblat or van’t Hoff equations to correlate solubility with temperature.

- Solvent Polarity : Rank solvents via Kamlet-Taft parameters (π*, α, β) to identify polarity-driven outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。